molecular formula C22H21N3O2 B5285984 (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B5285984
M. Wt: 359.4 g/mol
InChI Key: RMLLCAGMDXQJHO-GZTJUZNOSA-N
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Description

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring and a phenyl group with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. Subsequent steps involve the introduction of the dimethyl groups and the phenyl group with its specific substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures the cost-effectiveness and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler benzimidazole compounds.

Scientific Research Applications

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a substituted phenyl group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-5-8-27-20-7-6-16(12-21(20)26-4)11-17(13-23)22-24-18-9-14(2)15(3)10-19(18)25-22/h5-7,9-12H,1,8H2,2-4H3,(H,24,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLCAGMDXQJHO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)OCC=C)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=C(C=C3)OCC=C)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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